Phenylpyruvic acid calcium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

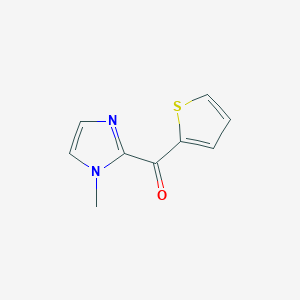

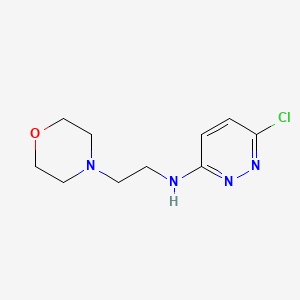

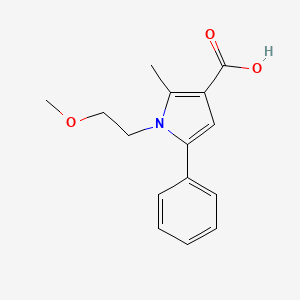

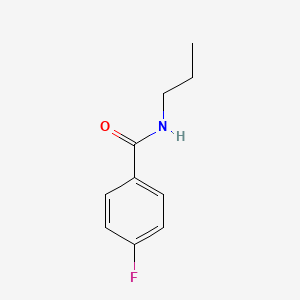

Phenylpyruvic acid calcium salt, also known as Calcium phenylpyruvate, is an organic compound with the chemical formula C18H14CaO6 . It is also known by other names such as alpha-ketophenylalanine calcium, Calcium 2-oxo-3-phenylpropionate, Calcium-2-oxo-3-phenylpropionic acid, and Phenylpyroracemic acid calcium salt .

Molecular Structure Analysis

The molecular structure of Phenylpyruvic acid calcium salt is represented by the InChI Key BKMMOJVSLBZNTK-UHFFFAOYSA-L . The SMILES string representation is [Ca++].[O-]C(=O)C(=O)CC1=CC=CC=C1.[O-]C(=O)C(=O)CC1=CC=CC=C1 .Physical And Chemical Properties Analysis

Phenylpyruvic acid calcium salt has a molecular weight of 366.382 . It has a water solubility of 0.00148 mg/mL, a logP value of 3.12, and a logS value of -5.4 . It has a physiological charge of -1, a hydrogen acceptor count of 3, and a hydrogen donor count of 0 .科学的研究の応用

Enhanced Production in Fermentation : Phenylpyruvic acid is used in cheese and wine flavors, for diagnosing phenylketonuria, and in reducing nitrogen accumulation in farm animal manure. Its production has been significantly improved using fed-batch and continuous fermentation techniques (Coban et al., 2016).

Two-Step Bioconversion Process : Phenylpyruvic acid's production from L-phenylalanine using engineered Escherichia coli in a two-step process involving growing and resting cells was found to be highly effective, demonstrating its potential in the pharmaceutical, food, and chemical industries (Hou et al., 2016).

Application in Organic Synthesis : Phenylpyruvic acid is involved in amide formation by decarboxylative condensation with hydroxylamines, playing a significant role in the synthesis of various organic compounds (Ju et al., 2011).

Antifungal and Antimicrobial Properties : Studies have explored the antimicrobial properties of phenyllactic acid, derived from phenylpyruvic acid, which shows broad antimicrobial activity against various bacteria and fungi. This has implications in food preservation and pharmaceutical applications (Valerio et al., 2016).

Biocatalysis and Chemical Conversion : Research has focused on the efficient conversion of phenylpyruvic acid to phenyllactic acid using whole cells of various bacteria, highlighting its potential in biopolymers and antibiotic production (Zheng et al., 2011).

Fluorescent Sensor Development : Phenylpyruvic acid has been used in the development of fluorescent sensors for the sequential detection of Al3+ and phenylpyruvic acid, indicating its potential in clinical diagnostics and environmental monitoring (Wang et al., 2020).

Role in Phenylketonuria Diagnosis : Phenylpyruvic acid's abnormal excretion in urine is a key marker for diagnosing phenylketonuria (PKU), a metabolic disorder (Christ, 2003).

Metabolic Profile Studies : The metabolic profile of phenylketonuria involving phenylpyruvic acid has been studied using chromatography, aiding in the fast diagnosis of this metabolic disorder (Zhang et al., 2011).

特性

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMOJVSLBZNTK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14CaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylpyruvic acid calcium salt | |

CAS RN |

54865-40-6 |

Source

|

| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)

![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)